
Isothiocyanate de 2,2-diphényléthyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
2,2-Diphenylethyl isothiocyanate has been extensively studied for its scientific research applications, including:
Mécanisme D'action
Target of Action
The primary target of 2,2-Diphenylethyl Isothiocyanate (DPEITC) is the p53 gene . This gene frequently undergoes mutations in human cancers, which can disable wild-type (WT) p53 activity and render the p53 mutants oncogenic .
Mode of Action
DPEITC can inhibit the growth of different subtypes of breast cancer cells, irrespective of p53 mutant-type, via mutant p53 rescue . It acts synergistically with the topoisomerase inhibitors doxorubicin and camptothecin . Furthermore, DPEITC suppresses multi-drug resistance 1 and ETS1, which have been shown to play a role in chemoresistance .
Biochemical Pathways
DPEITC induces apoptosis by rescuing p53 mutants . The rescued p53 mutants induce apoptosis by activating canonical WT p53 targets and delaying the cell cycle . DPEITC also acts synergistically with doxorubicin and camptothecin to inhibit proliferation and induce apoptosis .
Pharmacokinetics
It is known that isothiocyanates, in general, exhibit linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . They also undergo reversible metabolism and capacity-limited hepatic elimination .
Result of Action
The result of DPEITC’s action is the inhibition of the growth of cancer cells and the induction of apoptosis . It also suppresses multi-drug resistance 1 and ETS1, which contribute to chemoresistance .
Action Environment
Environmental factors such as temperature and humidity can influence the stability and efficacy of DPEITC . For example, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling DPEITC . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Analyse Biochimique
Biochemical Properties
2,2-Diphenylethyl isothiocyanate has been shown to interact with various biomolecules, including enzymes and proteins. It has been reported to inhibit the growth of triple-negative breast cancer cells expressing “hotspot” p53 mutants
Cellular Effects
2,2-Diphenylethyl isothiocyanate has been found to have significant effects on various types of cells and cellular processes. It inhibits the growth of different subtypes of breast cancer cells, irrespective of p53 mutant-type, via mutant p53 rescue . It also acts synergistically with topoisomerase inhibitors doxorubicin and camptothecin to inhibit proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2,2-Diphenylethyl isothiocyanate involves its interaction with mutant p53. It rescues p53 mutants, which in turn induce apoptosis by activating canonical wild-type p53 targets and delaying the cell cycle . It also suppresses multi-drug resistance 1 and ETS1, which have been shown to play a role in chemoresistance .
Temporal Effects in Laboratory Settings
It has been shown to delay breast cancer cells in the G1 phase, activate p53 canonical targets, and enhance pS1981-ATM .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Diphenylethyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then treated with cyanuric acid to yield the isothiocyanate product . The choice of solvent and reaction conditions, such as temperature and pressure, play a crucial role in the successful formation of the compound.
Industrial Production Methods: Industrial production of 2,2-diphenylethyl isothiocyanate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a solid state .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenylethyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst selection being critical factors .
Major Products Formed:
Comparaison Avec Des Composés Similaires
Phenethyl isothiocyanate: A dietary-related compound with similar anticancer properties.
1,2-Diphenylethyl isothiocyanate: A structural isomer with slightly different inhibitory potency.
Allyl isothiocyanate: Known for its antimicrobial properties but less potent in cancer inhibition compared to 2,2-diphenylethyl isothiocyanate.
Uniqueness: 2,2-Diphenylethyl isothiocyanate is unique due to its higher potency in inducing apoptosis and rescuing mutant p53 proteins compared to other isothiocyanates. Its ability to act synergistically with topoisomerase inhibitors and suppress multi-drug resistance further distinguishes it from similar compounds .
Propriétés
IUPAC Name |
(2-isothiocyanato-1-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMJWOGOISXSDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=C=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188204 | |
| Record name | 2,2-Diphenylethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34634-22-5 | |
| Record name | 2,2-Diphenylethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034634225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diphenylethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34634-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


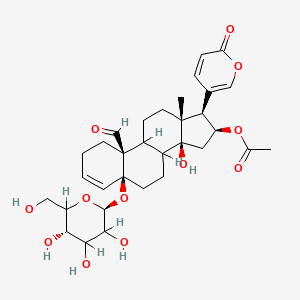
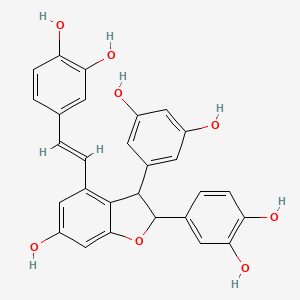
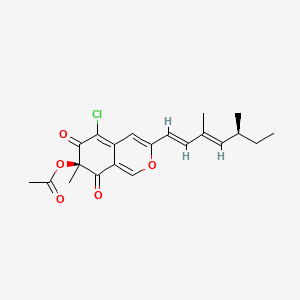
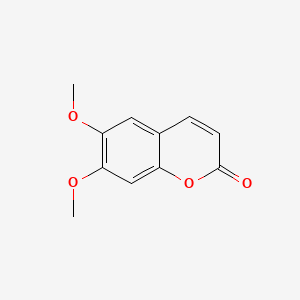
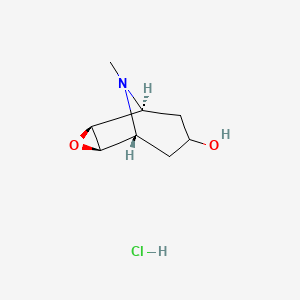
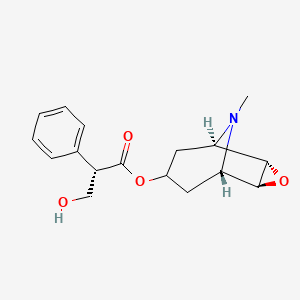
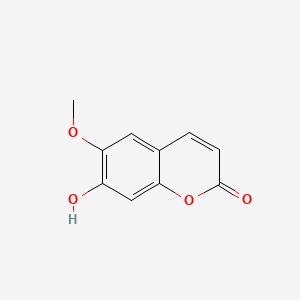
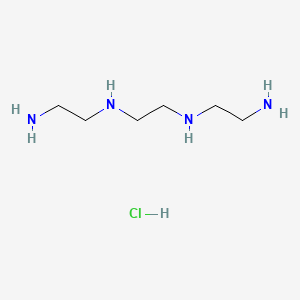
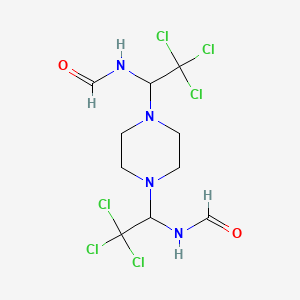
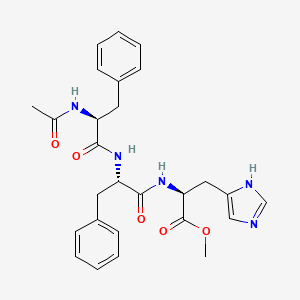
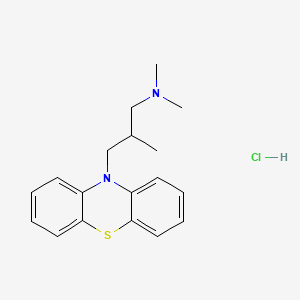
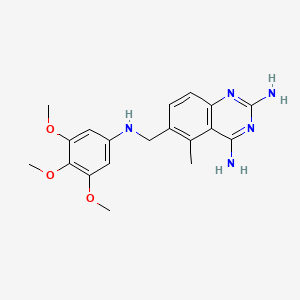
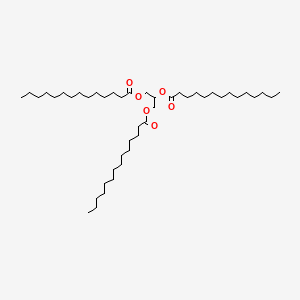
![[6-[17-(5-acetyl-4,5-dihydroxy-6-methyloxan-2-yl)oxy-19-(dimethoxymethyl)-10,13-dihydroxy-6-methoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate](/img/structure/B1681581.png)
